Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
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Overview
Description
Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is a complex organic compound featuring a cyclopropyl group and a boron-containing dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group is usually introduced through a borylation reaction. This can be achieved using pinacolborane (HBpin) in the presence of a palladium catalyst.
Esterification: The final step involves esterification to form the ethyl ester. This can be done using standard esterification techniques with ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) would be essential to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanols or cyclopropanones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The boron moiety allows for various substitution reactions, such as Suzuki-Miyaura cross-coupling, which can introduce different aryl or vinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) are often employed in cross-coupling reactions.
Major Products
Oxidation: Cyclopropanols, cyclopropanones.
Reduction: Ethyl alcohol derivatives.
Substitution: Various substituted alkenes or aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its boron moiety is particularly useful in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron compounds are known for their ability to form stable complexes with biomolecules, which can be exploited in drug design and delivery.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials
Mechanism of Action
The mechanism by which Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate exerts its effects is primarily through its boron moiety. Boron can form stable covalent bonds with oxygen and nitrogen atoms, which are abundant in biological molecules. This allows the compound to interact with enzymes and receptors, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate: Similar structure but with an (E)-configuration.
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate: Similar ester but with a tert-butyl group instead of an ethyl group.
Uniqueness
Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is unique due to the presence of the cyclopropyl group, which imparts additional strain and reactivity to the molecule
This compound’s combination of a cyclopropyl group and a boron-containing dioxaborolane moiety makes it a versatile and valuable tool in both research and industrial applications.
Properties
IUPAC Name |
ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO4/c1-6-17-12(16)9-11(10-7-8-10)15-18-13(2,3)14(4,5)19-15/h9-10H,6-8H2,1-5H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEBCYDIYWYWNB-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C/C(=O)OCC)/C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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